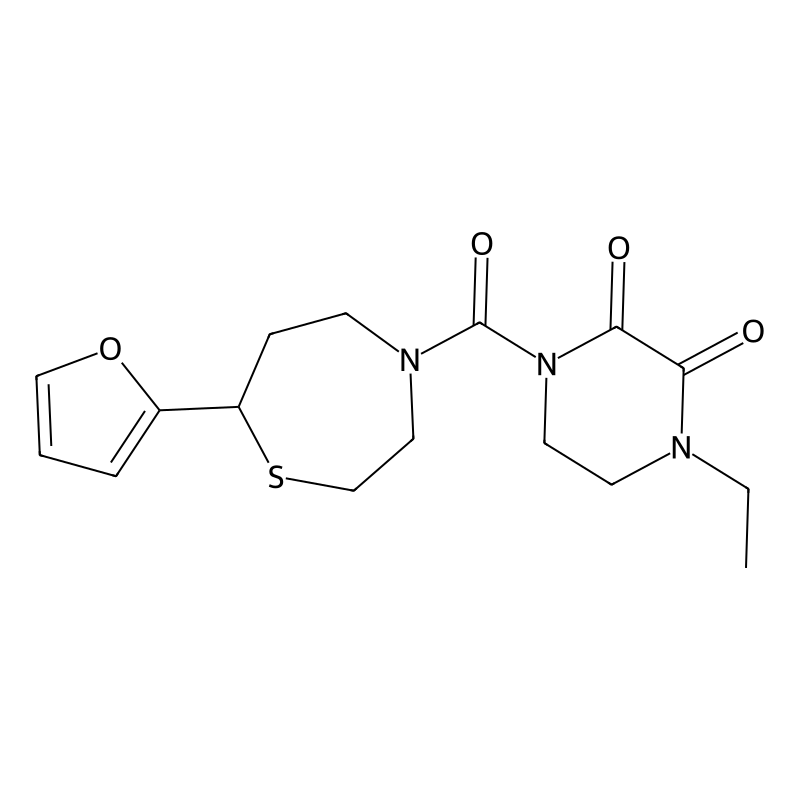

1-Ethyl-4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

There is currently no scientific research readily available on the specific application of 1-Ethyl-4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione. Scientific literature databases like ScienceDirect , PubMed Central , and Google Scholar do not yield any relevant results concerning this molecule.

1-Ethyl-4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione is a complex organic compound featuring a piperazine core, which is a six-membered heterocyclic ring containing two nitrogen atoms. This compound is characterized by multiple functional groups, including a thiazepane ring and a furan moiety, contributing to its structural diversity and potential biological activity. The presence of the carbonyl group enhances its reactivity, making it a subject of interest in medicinal chemistry and drug design.

- Acylation: The amine groups in the piperazine ring can react with acyl halides or anhydrides to form amides, allowing for the introduction of various acyl groups .

- Alkylation: It can be alkylated using alkyl halides, leading to the substitution of hydrogen atoms on the nitrogen atoms with alkyl groups .

- N-Oxidation: The nitrogen atoms can undergo oxidation to form N-oxides, which may alter the compound's pharmacological properties .

These reactions demonstrate the compound's versatility in synthetic organic chemistry.

The synthesis of 1-Ethyl-4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione can be approached through several methods:

- Multi-step synthesis: This involves constructing the thiazepane and furan rings separately before integrating them into the piperazine framework. This method allows for precise control over each functional group.

- One-pot reactions: Recent advancements in organic synthesis have enabled one-pot reactions that combine multiple steps into a single reaction vessel, improving efficiency and yield .

- Use of catalysts: Catalysts such as palladium or copper can facilitate reactions involving carbon-carbon bond formation or functional group transformations.

These methods highlight the versatility and adaptability required for synthesizing complex heterocyclic compounds.

1-Ethyl-4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione has potential applications in:

- Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound for developing new therapeutic agents targeting various diseases.

- Agricultural chemicals: Its antimicrobial properties could be explored for developing new pesticides or fungicides.

- Material science: The unique properties of this compound may find applications in creating novel materials with specific functionalities.

Interaction studies involving 1-Ethyl-4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione could focus on:

- Protein binding affinity: Understanding how this compound interacts with biological macromolecules can provide insights into its pharmacokinetics and pharmacodynamics.

- Enzyme inhibition assays: Evaluating its ability to inhibit specific enzymes relevant to disease pathways could reveal therapeutic potential.

Such studies are essential for assessing the viability of this compound as a drug candidate.

Several compounds share structural similarities with 1-Ethyl-4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Piperazine | Six-membered ring with two nitrogen atoms | Antidepressant properties |

| Thiazepane | Seven-membered ring containing sulfur and nitrogen | Antimicrobial activity |

| Furan | Five-membered aromatic ring with oxygen | Antioxidant properties |

| 1-Methylpiperazine | Methyl group substitution on piperazine | Antipsychotic effects |

Uniqueness

The uniqueness of 1-Ethyl-4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione lies in its combination of both thiazepane and furan moieties along with the piperazine core. This distinctive structure may lead to unique biological activities that differ from those exhibited by simpler derivatives or analogs.

The exploration of 1-Ethyl-4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione emerged from broader investigations into heterocyclic compounds with fused nitrogen and sulfur-containing rings. Initial synthetic efforts in the early 21st century focused on combining diketopiperazine frameworks with thiazepane derivatives to enhance metabolic stability and bioavailability. The incorporation of a furan substituent, as seen in this compound, reflects a strategic shift toward leveraging oxygen-containing heterocycles to modulate electronic properties and binding affinity.

Early research prioritized the development of efficient synthetic routes, as the compound’s seven-membered thiazepane ring introduced conformational challenges. Advances in catalytic cyclization and chromatography purification enabled reproducible synthesis, with yields optimized through controlled reaction conditions. By the mid-2020s, the compound gained attention for its structural novelty, spurring mechanistic studies to evaluate its interactions with biological targets such as kinases and enzymes.